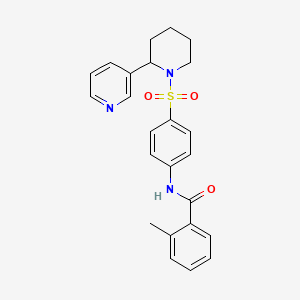

2-甲基-N-(4-((2-(吡啶-3-基)哌啶-1-基)磺酰基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of “2-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide” is not available in the retrieved information .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide” are not available in the retrieved information .科学研究应用

- Imatinib , a well-known tyrosine kinase inhibitor, is used to treat chronic myelogenous leukemia (CML). The compound shares structural similarities with Imatinib. Researchers have explored its potential as an anti-leukemic agent . Further studies could elucidate its efficacy and mechanism of action.

- A derivative of this compound, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide , exhibited anti-inflammatory and analgesic activities. Its ulcerogenic index was comparable to indomethacin and celecoxib .

- Some derivatives of this compound demonstrated better anti-fibrosis activity than Pirfenidone (a known anti-fibrotic agent) on hepatic stellate cells (HSC-T6) .

- In vitro studies evaluated the compound’s effect on cell viability using MTT assays. Determining its IC50 values at various concentrations could provide insights into its anti-tubercular activity .

- Given the rising public health challenges due to AMR, novel drugs are needed. This compound could be a candidate for overcoming AMR issues .

Anti-Leukemic Activity

Anti-Inflammatory and Analgesic Properties

Anti-Fibrosis Activity

Anti-Tubercular Potential

Drug Development Against Antimicrobial Resistance (AMR)

Crystallographic Studies and Structural Characterization

These applications highlight the compound’s versatility and potential impact across different scientific domains. Researchers can explore these avenues to unlock its full therapeutic potential. 🌟

作用机制

Target of Action

Similar compounds such as imatinib, which also contains a pyridin-3-yl group, are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states, including cancer .

Mode of Action

Drawing parallels from similar compounds like imatinib, it can be inferred that the compound might interact with its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions could lead to the inhibition of the enzymatic activity of the target, thereby affecting the signal transduction cascades .

Biochemical Pathways

This could lead to downstream effects such as altered cell proliferation, differentiation, and survival .

Result of Action

If the compound acts similarly to imatinib, it could lead to the inhibition of tyrosine kinase activity, thereby affecting the regulation of cellular processes such as cell proliferation and differentiation .

未来方向

属性

IUPAC Name |

2-methyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3S/c1-18-7-2-3-9-22(18)24(28)26-20-11-13-21(14-12-20)31(29,30)27-16-5-4-10-23(27)19-8-6-15-25-17-19/h2-3,6-9,11-15,17,23H,4-5,10,16H2,1H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTDTEAZEXWDPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3,4-dimethoxyphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2413726.png)

![1-Morpholino-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2413728.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2413730.png)

![5-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide](/img/structure/B2413732.png)

![1-(4-Isopropylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2413734.png)

![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2413743.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2413744.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2413746.png)